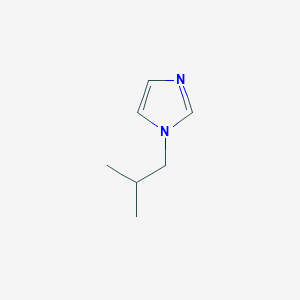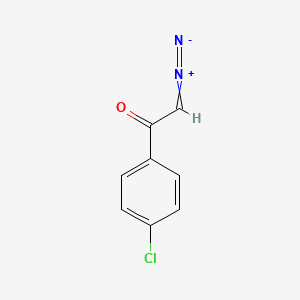![molecular formula C13H11N3O2S B13995718 3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine CAS No. 55316-53-5](/img/structure/B13995718.png)
3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring, with a phenylsulfonylmethyl group attached at the third position. The structural complexity and versatility of this compound make it a valuable scaffold in medicinal chemistry, materials science, and other areas of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclocondensation of 2-aminopyrazine with an appropriate aldehyde or ketone, followed by sulfonylation to introduce the phenylsulfonylmethyl group. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylmethyl group, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonylmethyl alcohols. Substitution reactions can lead to a variety of substituted imidazo[1,5-a]pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- has a wide range of applications in scientific research:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: The compound has shown potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonylmethyl group can enhance the compound’s binding affinity and specificity, leading to improved pharmacological properties. The pathways involved in these interactions often include inhibition or activation of enzymatic activity, receptor modulation, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazine: Another fused bicyclic compound with similar structural features but different substitution patterns.
Imidazo[1,5-a]pyridine: A related compound with a pyridine ring instead of a pyrazine ring, which may exhibit different chemical and biological properties.
Imidazo[1,5-a]pyrimidine: A compound with a pyrimidine ring, known for its applications in medicinal chemistry and materials science.
The uniqueness of imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- lies in its specific substitution pattern and the presence of the phenylsulfonylmethyl group, which can significantly influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
55316-53-5 |
|---|---|
Molekularformel |
C13H11N3O2S |
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
3-(benzenesulfonylmethyl)imidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C13H11N3O2S/c17-19(18,12-4-2-1-3-5-12)10-13-15-9-11-8-14-6-7-16(11)13/h1-9H,10H2 |
InChI-Schlüssel |
JIGNJZGKKVJYMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NC=C3N2C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine](/img/structure/B13995665.png)

![2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13995679.png)

![3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline](/img/structure/B13995697.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione](/img/structure/B13995699.png)



